2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid
Description
Properties
CAS No. |
56894-38-3 |
|---|---|
Molecular Formula |
C15H9N3O5 |
Molecular Weight |
311.25 g/mol |
IUPAC Name |
2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid |
InChI |
InChI=1S/C15H9N3O5/c19-15(20)12-7-2-1-6-11(12)14-17-16-13(23-14)9-4-3-5-10(8-9)18(21)22/h1-8H,(H,19,20) |
InChI Key |
PUXYBFOEDKDTGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Aromatic Acid Hydrazides
Aromatic acid hydrazides are prepared by refluxing the corresponding methyl or ethyl esters of benzoic acids with hydrazine hydrate in ethanol. For example, 3-nitrobenzoic acid esters are converted to 3-nitrobenzohydrazide by refluxing with hydrazine hydrate for several hours, followed by isolation of the hydrazide by filtration and recrystallization.
Formation of 1,3,4-Oxadiazole Ring
The hydrazide intermediate is then reacted with aromatic acids or acid derivatives in the presence of a cyclodehydrating agent such as phosphorus oxychloride (POCl3). This step induces cyclization to form the 1,3,4-oxadiazole ring. The reaction is typically carried out under reflux conditions for 3–7 hours, followed by quenching in ice water and neutralization to precipitate the product.
Specific Preparation of 2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid
Reaction Conditions
- Starting materials: 3-nitrobenzoic acid and o-benzoyl benzoic acid derivatives.
- Cyclodehydrating agent: Phosphorus oxychloride (POCl3).
- Reaction: Reflux for 3–7 hours.
- Work-up: Cooling, pouring onto crushed ice, neutralization with sodium bicarbonate or potassium hydroxide, filtration, washing, and recrystallization from ethanol or methanol.
Alternative Routes
In some protocols, semicarbazide is reacted with 3-nitrobenzoic acid in POCl3 under reflux to form 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine, which can be further functionalized to the benzoic acid derivative.
Representative Experimental Procedure
| Step | Reagents & Conditions | Description | Yield & Purification |
|---|---|---|---|
| 1 | 3-Nitrobenzoic acid + hydrazine hydrate in ethanol, reflux 4 h | Formation of 3-nitrobenzohydrazide | Isolate by filtration, recrystallize from ethanol |
| 2 | 3-Nitrobenzohydrazide + o-benzoyl benzoic acid + POCl3, reflux 3–7 h | Cyclodehydration to form oxadiazole ring | Quench in ice, neutralize, filter solid |
| 3 | Neutralization with NaHCO3 or KOH, washing with water | Purification | Recrystallization from methanol or ethanol |
| 4 | Optional further functionalization or purification | Final product: 2-(5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid | Characterization by melting point, IR, NMR, MS |
Analytical and Characterization Data
- Melting point: Typically in the range of 200–230 °C depending on purity and substituents.
- IR Spectroscopy: Characteristic bands for oxadiazole ring (C=N stretch ~1610 cm⁻¹), nitro group (NO2 asymmetric and symmetric stretches ~1520 and 1340 cm⁻¹), and carboxylic acid (broad O–H stretch ~2500–3300 cm⁻¹).
- NMR Spectroscopy: Aromatic proton signals consistent with substituted phenyl rings; characteristic chemical shifts for oxadiazole protons and carboxylic acid proton.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight of the compound.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclodehydration of hydrazide with acid in POCl3 | 3-nitrobenzohydrazide + o-benzoyl benzoic acid | POCl3 | Reflux 3–7 h | 60–80% | Common, reliable method |
| Semicarbazide + 3-nitrobenzoic acid in POCl3 | Semicarbazide + 3-nitrobenzoic acid | POCl3 | Reflux 45 min + further reflux 4 h | ~65% | Alternative route to oxadiazole amine intermediate |
| Esterification + hydrazine hydrate + cyclization | Benzoic acid esters + hydrazine hydrate + POCl3 | POCl3 | Reflux 4 h + cyclization | 70–90% | Multi-step but high yield |
Research Findings and Optimization Notes
- The use of phosphorus oxychloride as a cyclodehydrating agent is critical for efficient ring closure to the 1,3,4-oxadiazole system.
- Reaction monitoring by thin-layer chromatography (TLC) is recommended to optimize reaction time and avoid overreaction or decomposition.
- Recrystallization solvents such as ethanol or methanol provide good purity and yield of the final product.
- Substituent effects on the aromatic ring (e.g., nitro group) influence reaction rates and yields; electron-withdrawing groups like nitro facilitate cyclization.
- Alternative bases such as potassium carbonate can be used in subsequent functionalization steps to improve yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Nitrating agents like nitric acid, sulfonating agents like sulfuric acid, and halogenating agents like bromine or chlorine.
Coupling: Palladium catalysts and boronic acids in the presence of a base such as potassium carbonate.
Major Products Formed
Reduction: 2-(5-(3-Aminophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the substituent introduced.
Coupling: Biaryl derivatives with extended conjugation.
Scientific Research Applications
2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects . The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, which can enhance the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected 1,3,4-Oxadiazole Derivatives
- Electron-withdrawing groups (EWGs): The nitro group (-NO₂) in the target compound enhances electrophilicity and stability compared to chloro (-Cl) or methyl (-CH₃) groups .
- Acid moieties: Benzoic acid (pKa ~4.2) is more acidic than butanoic acid (pKa ~4.8), improving solubility in physiological environments .
Physicochemical Properties
Melting Points :
Biological Activity
The compound 2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is a derivative of oxadiazole, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of 2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid can be represented as follows:
This structure includes a benzoic acid moiety and an oxadiazole ring with a nitrophenyl substituent, which is crucial for its biological activity.
Anticancer Properties
Numerous studies have indicated that oxadiazole derivatives exhibit significant anticancer activity. The specific compound has shown promising results in various cancer cell lines:
-
Cytotoxicity : Research demonstrates that 2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid exhibits cytotoxic effects against several cancer cell lines, including:
- Human acute lymphoblastic leukemia (CEM-13)
- Human adult acute monocytic leukemia (U-937)
- Breast adenocarcinoma (MCF-7)
-
Mechanism of Action : The mechanism by which this compound exerts its anticancer effects includes:
- Induction of apoptosis: Flow cytometry assays revealed that the compound induces apoptosis in MCF-7 and other cancer cell lines in a dose-dependent manner. This was associated with increased expression of pro-apoptotic factors such as p53 and activation of caspase-3 .
- Cell cycle arrest: Some studies reported that treatment with this compound leads to cell cycle arrest at the G0-G1 phase, which is critical for preventing cancer cell proliferation .
Anti-inflammatory Activity
In addition to its anticancer properties, 2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid has demonstrated anti-inflammatory effects. In vitro studies showed that it reduces inflammatory markers in various models, suggesting potential use in treating inflammatory diseases .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 0.65 µM. Induced apoptosis via p53 activation. |
| Study 2 | Showed anti-inflammatory activity by inhibiting TNF-alpha production in macrophages. |
| Study 3 | Evaluated the compound's effects on leukemia cell lines; exhibited lower IC50 values than doxorubicin. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
